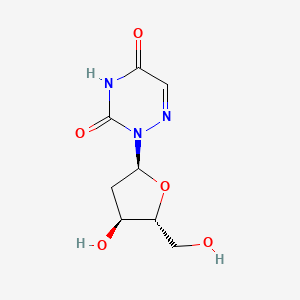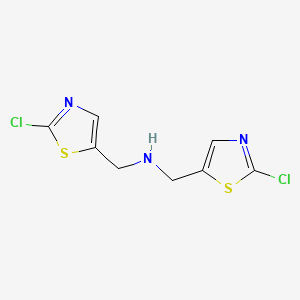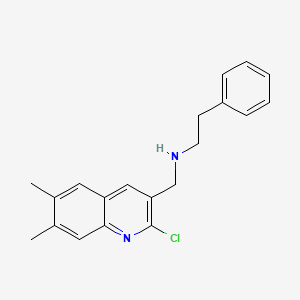
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidine ring, making it a versatile molecule for different applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with N-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride
- 1-(2-Chlorophenyl)-N-methyl-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride
Uniqueness
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the length of the carbon chain.
属性
分子式 |
C14H22Cl2N2 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H |
InChI 键 |
FZEQZUGATACWTA-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)


![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)
![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)
